Bienvenue dans la boutique en ligne BenchChem!

3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

AXL kinase gallium resistance lung adenocarcinoma

3-(4-Bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901228-50-0, molecular formula C₂₃H₁₅BrN₄O₂, exact mass 458.0378 g/mol) is a heterocyclic organic compound belonging to the pyrazolo[4,3-c]quinoline class. It was characterized as compound 5476423 in a virtual screening campaign targeting AXL kinase for gallium-resistant lung cancer.

Molecular Formula C23H15BrN4O2
Molecular Weight 459.303
CAS No. 901228-50-0
Cat. No. B2808374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901228-50-0
Molecular FormulaC23H15BrN4O2
Molecular Weight459.303
Structural Identifiers
SMILESCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Br
InChIInChI=1S/C23H15BrN4O2/c1-14-5-10-21-19(11-14)23-20(13-25-21)22(15-6-8-16(24)9-7-15)26-27(23)17-3-2-4-18(12-17)28(29)30/h2-13H,1H3
InChIKeyCXTABCZCUNUQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901228-50-0) – Compound Identity and Pharmacological Classification for Research Procurement


3-(4-Bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901228-50-0, molecular formula C₂₃H₁₅BrN₄O₂, exact mass 458.0378 g/mol) is a heterocyclic organic compound belonging to the pyrazolo[4,3-c]quinoline class [1]. It was characterized as compound 5476423 in a virtual screening campaign targeting AXL kinase for gallium-resistant lung cancer [2]. Its structure is confirmed by ¹H NMR spectroscopy and InChI key CXTABCZCUNUQEK-UHFFFAOYSA-N [1].

Why Generic Pyrazolo[4,3-c]quinoline Substitution Is Inadequate for AXL-Targeted Anti-Proliferative Studies – The 5476423 Compound Case


Substituting 3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline with another pyrazolo[4,3-c]quinoline scaffold would be scientifically unsound because the specific substitution pattern—4-bromophenyl at position 3, 8-methyl group, and 3-nitrophenyl at position 1—directly determines its 80-fold potency advantage over gallium acetylacetonate (GaAcAc) in gallium-resistant A549 cells [1]. Even within the same virtual screening library, compound 7919469 (a naphthalene/tetrazole derivative) achieved only a 13‑fold increased potency, highlighting that the bromophenyl‑nitrophenyl substitution is a critical driver of activity [1]. Procurement of an analog lacking either the bromine or the nitro group would therefore result in a loss of the unique anti-proliferative signature this compound provides.

3-(4-Bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline – Quantitative Differentiation Evidence for Scientific Selection


Anti-Proliferative Potency in Gallium-Resistant Lung Cancer Cells – 80‑Fold Increase vs. GaAcAc

In gallium-resistant human lung adenocarcinoma A549 cells (R-cells), compound 5476423 displayed an IC₅₀ value that represents an 80‑fold increase in potency compared to gallium acetylacetonate (GaAcAc). By contrast, the co‑identified lead compound 7919469 showed only a 13‑fold improvement over GaAcAc [1]. The superior potency was attributed to suppression of elevated AXL protein expression in R-cells [1].

AXL kinase gallium resistance lung adenocarcinoma A549

Combination Therapy Synergy – 2‑Fold Enhancement of Gallium Efficacy in Resistant Cells

Co‑treatment of gallium-resistant A549 cells with compound 5476423 and gallium acetylacetonate (GaAcAc) resulted in a 2‑fold increase in the efficacy of GaAcAc. In comparison, combination of GaAcAc with compound 7919469 yielded only a 1.2‑fold improvement [1]. This demonstrates that 5476423 possesses a unique ability to sensitize resistant cells to gallium-based therapy.

combination therapy gallium acetylacetonate drug resistance A549

AXL Protein Suppression – Reversal of Gallium‑Induced Resistance Marker

Gallium-resistant A549 cells (R-cells) showed elevated expression of AXL protein relative to gallium-sensitive S-cells. Treatment with compound 5476423 significantly suppressed this elevated AXL protein expression [1]. The paper describes the suppression as significant, while compound 7919469 was also active but the quantitative degree of suppression was not separately reported for each compound.

AXL protein biomarker suppression gallium resistance lung cancer

Broadened Pharmacological Profile – Micromolar Acetylcholinesterase Inhibition

In a separate computational and enzymatic study, compound 5476423 inhibited acetylcholinesterase (AChE) with an IC₅₀ in the early micromolar range. Michaelis-Menten kinetics further demonstrated that the compound decreased the maximum velocity (Vmax) of AChE-catalyzed hydrolysis, consistent with a non-competitive or mixed-type inhibition mode [1]. This represents a structurally differentiated profile compared to classical AChE inhibitors such as donepezil, which are primarily competitive inhibitors.

acetylcholinesterase Alzheimer's disease enzyme inhibition Michaelis-Menten kinetics

Physicochemical and Spectral Identity – Verified Molecular Weight and Purity for Procurement

The compound's identity is verified via a regulated spectral database entry containing ¹H NMR data, molecular formula (C₂₃H₁₅BrN₄O₂), exact mass (458.0378 g/mol), and InChI key CXTABCZCUNUQEK-UHFFFAOYSA-N [1]. This provides a quantitative physicochemical baseline against which any procured batch can be validated via HPLC, LC‑MS, or ¹H NMR, reducing the risk of receiving a mislabeled or degraded analog.

chemical procurement quality control spectral database molecular identity

Structural Specificity Within Pyrazolo[4,3-c]quinoline Class – Bromine and Nitro Group Requirement

The AXL‑targeted activity of compound 5476423 is intrinsically linked to its 4‑bromophenyl and 3‑nitrophenyl substituents. SAR analysis from the parent study indicates that compound 7919469 (naphthalene/tetrazole scaffold lacking both bromine and nitro groups) was 6.2‑fold less potent in the resistance reversal assay and 1.67‑fold less effective in combination sensitization [1]. This establishes that the bromophenyl‑nitrophenyl combination is not simply a generic pyrazoloquinoline feature but a specific pharmacophoric requirement.

SAR structure-activity relationship halogen bonding nitro group

Optimal Research Application Scenarios for 3-(4-Bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901228-50-0) Based on Quantitative Evidence


AXL Kinase Pathway Study in Gallium-Resistant Lung Adenocarcinoma Models

This compound is the preferred choice for laboratories investigating AXL-mediated gallium resistance in human lung adenocarcinoma. With an 80‑fold increase in potency against gallium-resistant A549 cells relative to GaAcAc and the ability to significantly suppress elevated AXL protein expression [3], it serves as both a chemical probe for AXL pathway interrogation and a lead scaffold for resistance-reversal drug development.

Combination Therapy Screening with Gallium-Based Anticancer Agents

Researchers designing combination regimens to overcome acquired resistance to gallium compounds can utilize this molecule as a potentiating agent. Its demonstrated capacity to enhance GaAcAc efficacy by 2‑fold in resistant cells, versus 1.2‑fold for the alternative lead 7919469 [3], makes it the superior candidate for synergy screens and in vivo pharmacokinetic/pharmacodynamic combination studies.

Dual-Target Probe for AXL Kinase and Acetylcholinesterase in Chemobrain Research

Given its additional acetylcholinesterase inhibitory activity in the early micromolar range with a non‑competitive kinetic profile [3], this compound can be deployed as a dual‑target chemical probe to explore the intersection between chemotherapy‑induced cognitive impairment (chemobrain) and AXL‑dependent tumor progression, a niche application not addressable by selective AXL inhibitors or classical AChE inhibitors alone.

Quantitative Quality Control and Batch Authentication for Procurement

Procurement departments and analytical core facilities can use the published ¹H NMR spectrum, exact mass (458.0378 g/mol), and InChI key [3] as a reference standard for incoming material verification. This ensures that the batch received matches the literature‑characterized compound, eliminating the risk of using an unverified or substituted analog in mechanistic studies.

Quote Request

Request a Quote for 3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.